molecular formula C19H18N2O3 B4651155 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide

Cat. No.: B4651155
M. Wt: 322.4 g/mol
InChI Key: FXTAHOZNLWXZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide is a synthetic organic compound featuring a phthalimide group connected to a N-ethyl-N-phenylpropanamide moiety. This structure is of significant interest in chemical and pharmaceutical research, primarily serving as a versatile building block or intermediate in organic synthesis and medicinal chemistry campaigns. The phthalimide group is a well-known pharmacophore often utilized in the design and development of new therapeutic agents and chemical probes . Researchers employ this compound in the exploration of structure-activity relationships (SAR), particularly in the modification of lead compounds. Its molecular framework allows for further synthetic elaboration, making it valuable for creating diverse chemical libraries for high-throughput screening . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this product for their specific intended application.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-20(14-8-4-3-5-9-14)17(22)12-13-21-18(23)15-10-6-7-11-16(15)19(21)24/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTAHOZNLWXZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide typically involves the following steps:

    Formation of the Phthalimide Core: The initial step involves the formation of the phthalimide core. This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under reflux conditions.

    Introduction of the Propanamide Moiety: The next step involves the introduction of the propanamide moiety. This can be done by reacting the phthalimide derivative with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    N-Ethylation and N-Phenylation: The final step involves the N-ethylation and N-phenylation of the intermediate compound. This can be achieved by reacting the intermediate with ethyl iodide and phenyl isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated or N-arylated derivatives.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name / ID Molecular Formula Substituents / Modifications Biological Activity / Toxicity Findings References
Target Compound : 3-(1,3-dioxo-...)-N-ethyl-N-phenylpropanamide C₂₀H₁₉N₂O₃ (inf.) N-ethyl, N-phenyl, propanamide chain Data not explicitly available; inferred from analogs
C1–C6 (phthalimide-nitrates) Varies Nitrate esters, methyl/ethyl/benzyl spacers Lower genotoxicity vs. hydroxyurea (HU); MNRET < 6/1k cells
CID 2787186 : 2-(1,3-dioxo...)-N-(4-methylphenyl)-3-phenylpropanamide C₂₄H₂₀N₂O₃ 4-methylphenyl, phenyl substituent Structural analog; activity not reported
CID 682204 : 3-(1,3-dioxo...)-N-(3-methylphenyl)propanamide C₁₈H₁₆N₂O₃ 3-methylphenyl, shorter chain Structural analog; activity not reported
N-ethylacetamide analog (CID 1769822) C₁₂H₁₂N₂O₃ N-ethyl, acetamide chain (shorter than propanamide) Physicochemical data available; no bioactivity
Jegadeesan’s phthalimide-GABA hybrids C₁₈H₁₇N₃O₃ (e.g.) Butanamides, hydrazides, anticonvulsant moieties Anticonvulsant activity; lower neurotoxicity than phenytoin
Schiff bases (e.g., 4-(1,3-dioxo...)-benzohydrazides) C₂₂H₁₈N₄O₄ (e.g.) Benzohydrazide, hydrophobic substitutions Anti-inflammatory, TNF-α inhibition; reduced toxicity

Key Observations:

Structural Influence on Genotoxicity: Phthalimide-nitrate derivatives (C1–C6) exhibit lower genotoxicity than HU, with mutagenic potency ranging from 0–4,803 revertants/μmol in AMES tests . The absence of nitrate esters in the target compound may further reduce mutagenic risk, as nitrate groups are associated with DNA damage . Meta-aromatic substitutions (e.g., 3-methylphenyl in CID 682204) correlate with decreased mutagenicity compared to para-substituted analogs .

Pharmacological Activity :

  • Compounds with GABA-anilide/hydrazone hybrids (e.g., Jegadeesan’s analogs) demonstrate anticonvulsant effects, suggesting that the propanamide chain in the target compound could be optimized for CNS penetration .
  • Thalidomide derivatives with lipophilic groups (e.g., 6P in ) show enhanced anti-inflammatory properties, implying that the N-ethyl-N-phenyl substituents in the target compound may improve lipophilicity and target binding .

Physicochemical Properties: Shorter chains (e.g., acetamide in CID 1769822) reduce molecular weight and may enhance solubility, whereas longer chains (propanamide) balance lipophilicity for membrane permeability .

Safety Profiles :

  • Hydroxyurea (HU) induces 7.8–33.7 MNRET/1k cells at 12.5–100 mg/kg, while C1–C6 show <6 MNRET/1k cells . The target compound’s lack of nitrate esters and presence of bulky substituents may align it with safer analogs like C1–C5.

Biological Activity

The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide is a synthetic derivative belonging to the isoindole class of compounds. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide is C18H18N2O4C_{18}H_{18}N_{2}O_{4} with a molecular weight of 342.35 g/mol. The structure features a dioxoisoindole moiety which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isoindole derivatives with amines and carboxylic acids under controlled conditions. Various methods have been explored in literature to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
3-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)-N-Ethyl-N-PhenylpropanamideMCF-7 (Breast Cancer)15.4
Similar Isoindole DerivativeHeLa (Cervical Cancer)12.0

The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.

Other Biological Activities

In addition to anticancer properties, isoindole derivatives have been studied for their potential as:

  • Antiviral Agents : Some isoindole compounds have shown promise in inhibiting viral replication.
Activity TypeExample CompoundMechanism
AntiviralIsoindole Derivative AInhibition of viral entry
AntioxidantIsoindole Derivative BScavenging free radicals

Case Studies

One notable study focused on the effects of isoindole derivatives on breast cancer cells (MCF-7). The results indicated that these compounds could significantly reduce cell viability compared to untreated controls. The study utilized the MTT assay to quantify cytotoxicity and found that structural modifications enhanced potency.

Study Highlights:

  • Objective : To evaluate the cytotoxic effects of synthesized isoindole derivatives.
  • Methodology : MTT assay on MCF-7 cells.
  • Findings : Enhanced cytotoxicity correlated with specific structural features.

Q & A

Q. What are the critical steps in synthesizing 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the phthalimide core followed by coupling with the N-ethyl-N-phenylpropanamide moiety. Key steps include:

  • Step 1 : Activation of the phthalimide group via nucleophilic substitution or amidation.
  • Step 2 : Introduction of the propanamide chain using coupling agents like EDC/HOBt.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : To confirm molecular weight (C₂₅H₁₉N₃O₃S; 441.5 g/mol) and isotopic patterns .
  • IR Spectroscopy : Identification of carbonyl stretches (1,680–1,720 cm⁻¹) from phthalimide and amide groups .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Standardized Protocols : Use anhydrous conditions for moisture-sensitive steps.
  • Reagent Purity : Employ freshly distilled solvents (e.g., DMF, THF) to avoid side reactions.
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of coupling agents .

Advanced Research Questions

Q. How can reaction yields be improved during the phthalimide coupling step?

  • Catalytic Additives : Use DMAP or pyridine to enhance nucleophilicity in amide bond formation.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >85% yield .
  • Solvent Optimization : Switch from DCM to DMF for better solubility of intermediates .

Q. What strategies resolve discrepancies in NMR data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ACD/Labs).
  • X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .

Q. How does the electronic nature of substituents on the phenyl ring influence reactivity?

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the amide carbonyl, accelerating nucleophilic attacks.
  • Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates but may reduce reaction rates in SN2 pathways.
  • Quantitative Analysis : Use Hammett plots to correlate substituent effects with kinetic data .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes like cyclooxygenase-2 (COX-2).
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. How can aqueous solubility be enhanced without compromising bioactivity?

  • Prodrug Design : Introduce phosphate or glycoside groups at the amide nitrogen for transient hydrophilicity.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability.
  • Co-Solvent Systems : Use PEG-400/water mixtures (70:30 v/v) for in vitro assays .

Data Contradiction Analysis

Q. How should conflicting bioactivity data across studies be addressed?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation masking true activity.
  • Orthogonal Assays : Validate IC₅₀ values via fluorescence polarization and SPR .

Q. What explains variability in reported IC₅₀ values for kinase inhibition?

  • ATP Concentration : Higher ATP levels (1 mM vs. 10 µM) reduce apparent potency.
  • Enzyme Lot Variability : Source recombinant proteins from the same vendor.
  • Allosteric Effects : Conduct mutagenesis studies to confirm binding site interactions .

Methodological Recommendations

  • Synthetic Protocols : Follow multi-step routes from and , prioritizing catalytic methods over stoichiometric reagents.
  • Characterization Workflow : Combine NMR, HRMS, and XRD (if feasible) for unambiguous structural confirmation .
  • Biological Testing : Pre-screen in silico to prioritize high-probability targets before in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.